molecular formula C20H19N3O3S B2757672 benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate CAS No. 2034271-28-6

benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2757672
CAS No.: 2034271-28-6
M. Wt: 381.45
InChI Key: AQINORVDXFRTHE-UHFFFAOYSA-N
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Description

benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that features a benzyl group, a carbamate moiety, and a thiophene-pyridine hybrid structure

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may interact with its targets to induce changes at the cellular level.

Biochemical Pathways

Compounds with similar structures have been associated with antimicrobial activities . This suggests that the compound may affect pathways related to microbial growth and survival.

Pharmacokinetics

Compounds with similar structures have been shown to exhibit good scavenging potential , suggesting that they may have favorable bioavailability.

Result of Action

Based on the observed nuclear changes , it can be inferred that the compound may have cytotoxic effects.

Action Environment

The presence of certain moieties in similar compounds has been shown to affect their antimicrobial activity , suggesting that the compound’s efficacy may be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 4-pyridylmethylamine under acidic conditions to form the thiophene-pyridine intermediate.

    Carbamate formation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-acetic acid.

    Pyridine derivatives: Compounds such as 4-pyridylmethylamine and 2-aminopyridine.

    Carbamates: Compounds like benzyl carbamate and ethyl carbamate.

Uniqueness

benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate is unique due to its hybrid structure combining thiophene, pyridine, and carbamate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-thiophen-2-ylpyridin-4-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(13-23-20(25)26-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)18-7-4-10-27-18/h1-11H,12-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQINORVDXFRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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